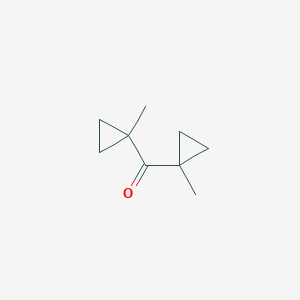
Bis(1-methylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-methylcyclopropyl)methanone is an organic compound with the molecular formula C9H14O It is characterized by the presence of two 1-methylcyclopropyl groups attached to a central carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-methylcyclopropyl)methanone typically involves the reaction of 1-methylcyclopropyl derivatives with appropriate reagents. One common method is the cyclopropanation of olefins or the double cyclopropanation of alkynes . The reaction conditions often require the use of strong bases or acids to facilitate the formation of the cyclopropyl rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bis(1-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Bis(1-methylcyclopropyl)methanone has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of bis(1-methylcyclopropyl)methanone involves its interaction with molecular targets through its carbonyl and cyclopropyl groups. These interactions can influence various biochemical pathways and processes. The compound’s effects are mediated by its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: A structurally related compound with a four-membered carbocycle.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Comparison: Bis(1-methylcyclopropyl)methanone is unique due to the presence of two 1-methylcyclopropyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
68498-77-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
bis(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C9H14O/c1-8(3-4-8)7(10)9(2)5-6-9/h3-6H2,1-2H3 |
Clave InChI |
HYZGPGPQOVDABV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C(=O)C2(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


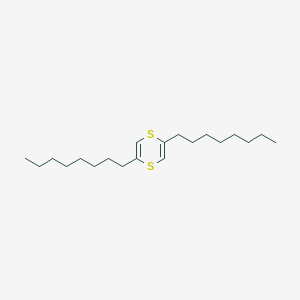
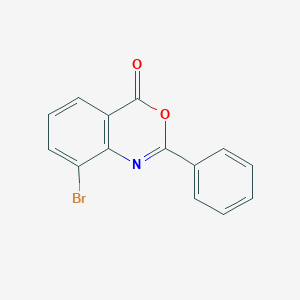




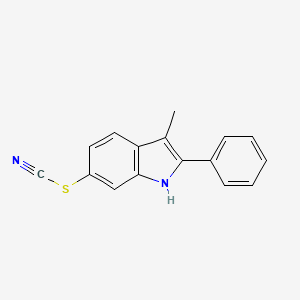
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)

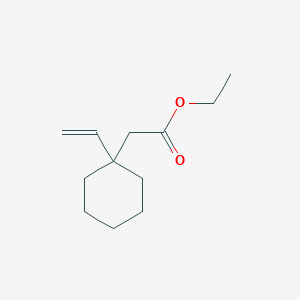
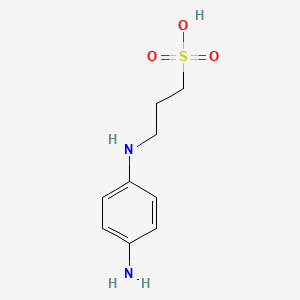
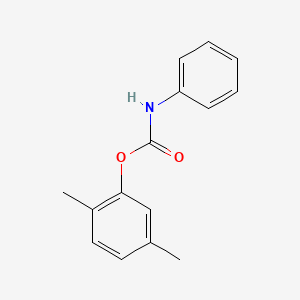
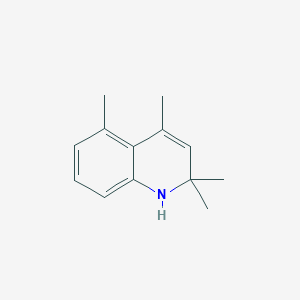
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
